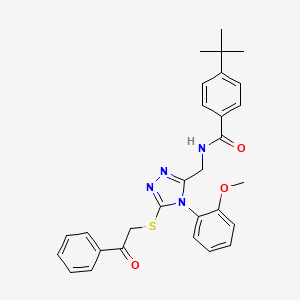
4-(tert-butyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30N4O3S and its molecular weight is 514.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(tert-butyl)-N-((4-(2-methoxyphenyl)-5-((2-oxo-2-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule notable for its structural features, including a triazole ring and a methoxyphenyl group. These components suggest potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
This compound belongs to a class of triazole-linked benzamide derivatives. Its molecular formula is C31H34N6O5S2, with a molecular weight of 634.8 g/mol. The presence of the thioether linkage (2-oxo-2-phenylethyl thio) indicates potential interactions with various biological targets, enhancing its relevance in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C31H34N6O5S2 |
| Molecular Weight | 634.8 g/mol |
| Chemical Class | Triazole-linked benzamide |
Biological Activity Overview
Research indicates that compounds featuring triazole rings often exhibit significant biological activities, including antifungal, antibacterial, and anticancer properties. The specific biological activities of This compound have not been extensively documented; however, its structural analogs provide insight into its potential effects.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. For example, compounds similar to this one have demonstrated efficacy against various fungal pathogens by inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity.
Anticancer Potential
The anticancer activity is attributed to the ability of such compounds to interfere with cellular pathways involved in proliferation and apoptosis. Triazole-linked benzamides have shown promise as potent inhibitors in cancer cell lines through mechanisms such as the inhibition of tubulin polymerization and modulation of signaling pathways.
Mechanistic Studies
Understanding the mechanism of action is critical for optimizing the therapeutic potential of this compound. Interaction studies using techniques like molecular docking and in vitro assays can elucidate how This compound interacts with target proteins.
Interaction Studies
Potential interactions include:
- Target Enzymes: Inhibition of enzymes involved in metabolic pathways.
- Receptor Binding: Modulation of receptor activity leading to altered cellular responses.
- Cell Cycle Regulation: Induction of cell cycle arrest in cancer cells.
Case Studies and Research Findings
A limited number of studies have specifically addressed this compound; however, related research provides valuable insights:
-
Antifungal Studies: A study on similar triazole derivatives reported IC50 values indicating effective antifungal activity against strains like Candida albicans.
Compound IC50 (µM) Activity Compound A 5.0 Antifungal Compound B 10.0 Anticancer - Cell Line Studies: Research on benzamide derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., MCF7 breast cancer cells), suggesting that modifications like those seen in this compound could enhance efficacy.
- Mechanistic Insights: Molecular docking studies indicated strong binding affinity to target proteins involved in cancer proliferation pathways.
Propriétés
IUPAC Name |
4-tert-butyl-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3S/c1-29(2,3)22-16-14-21(15-17-22)27(35)30-18-26-31-32-28(33(26)23-12-8-9-13-25(23)36-4)37-19-24(34)20-10-6-5-7-11-20/h5-17H,18-19H2,1-4H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQRXVTYIWJCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














